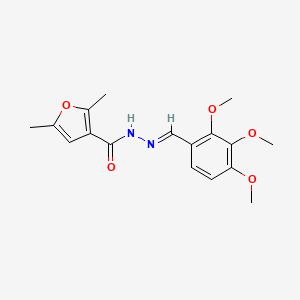![molecular formula C15H12FNO3 B5591694 methyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5591694.png)
methyl 4-[(2-fluorobenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[(2-fluorobenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C15H12FNO3 and its molecular weight is 273.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.08012141 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Properties and Metabolism
- Methyl 4-[(2-fluorobenzoyl)amino]benzoate, along with other substituted benzoic acids, has been studied for its molecular properties. A study revealed that these compounds primarily undergo phase II glucuronidation or glycine conjugation reactions in metabolism (Ghauri et al., 1992).
Antitumor Properties
- Novel 2-(4-aminophenyl)benzothiazoles, related to this compound, show highly selective and potent antitumor properties. Amino acid conjugation to the exocyclic primary amine function of these compounds helps overcome drug lipophilicity issues, enhancing their therapeutic potential (Bradshaw et al., 2002).
- Similar compounds have demonstrated potent cytotoxic activity in sensitive human breast cancer cell lines. The study found that fluorinated 2-(4-aminophenyl)benzothiazoles induce cytochrome P450 CYP1A1 and are biotransformed to active metabolites (Hutchinson et al., 2001).
Bioactivity of Fluorine Compounds
- A series of α-amino fluorobenzyl-phosphonates containing isoxazole moiety, related to the chemical structure of this compound, have been synthesized and showed moderate anticancer activity in vitro (Song et al., 2005).
Mechanism of Transformation in Bacteria
- The transformation of benzoates, including fluorobenzoates, by Pseudomonas putida has been studied. This bacterium can convert benzoate to catechol using enzymes encoded on the chromosome, which is relevant to understand the biodegradation pathways of compounds like this compound (Cowles et al., 2000).
Coenzyme A Ligase Activity
- Enzymes in a denitrifying Pseudomonas sp. have been found to catalyze the formation of coenzyme A thioesters of benzoate and fluorobenzoates, highlighting the biochemical transformations of these compounds (Altenschmidt et al., 1991).
Fluorescent Receptor Design
- A novel fluorescent receptor, which includes methyl 3-aminobenzoate, a compound structurally similar to this compound, demonstrates high selectivity for Cu2+ ions. This indicates the potential of similar compounds in the development of selective fluorescent sensors (Malkondu et al., 2015).
Properties
IUPAC Name |
methyl 4-[(2-fluorobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-20-15(19)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFCDDRLLQUPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5591612.png)
![ethyl 4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5591621.png)
![3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5591628.png)
![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5591637.png)
![2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide](/img/structure/B5591648.png)
![1-(3-fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5591656.png)
![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)
![8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591666.png)

![4-(4-morpholinylmethyl)-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B5591691.png)

![N-ethyl-4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-pyrimidinamine](/img/structure/B5591708.png)
![4-(4-chlorobenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine](/img/structure/B5591709.png)
![9-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591711.png)
